molecular formula C5H13BO2 B032675 n-Pentylboronic acid CAS No. 4737-50-2

n-Pentylboronic acid

Cat. No.: B032675
CAS No.: 4737-50-2
M. Wt: 115.97 g/mol
InChI Key: ABWPXVJNCQKYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyldihydroxyborane, also known as pentylboronic acid, is an organic boron compound with the molecular formula C5H13BO2. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents. This compound is known for its unique chemical properties and is widely used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyldihydroxyborane can be synthesized through the reaction of pentanol with boron trioxide or boric acid under acidic conditions. The reaction typically involves heating the reactants to a temperature of around 100-150°C. Another common method involves the hydroboration of pentene with diborane, followed by oxidation with hydrogen peroxide to yield pentyldihydroxyborane.

Industrial Production Methods: In industrial settings, pentyldihydroxyborane is often produced through the hydroboration of pentene using diborane as the boron source. This method is preferred due to its high yield and efficiency. The reaction is carried out in a solvent such as tetrahydrofuran, and the product is purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: Pentyldihydroxyborane can undergo oxidation reactions to form pentylboronic acid. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: This compound can be reduced to form pentylborane using reducing agents such as lithium aluminum hydride.

    Substitution: Pentyldihydroxyborane can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups. For example, reaction with halogens can yield pentylhaloboranes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed:

    Oxidation: Pentylboronic acid.

    Reduction: Pentylborane.

    Substitution: Pentylhaloboranes and other substituted boranes.

Scientific Research Applications

Pentyldihydroxyborane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: Pentyldihydroxyborane derivatives are used in the development of fluorescent probes for detecting biomolecules.

    Industry: This compound is used as an intermediate in the production of polymers, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Pentyldihydroxyborane is unique among boron compounds due to its specific structure and reactivity. Similar compounds include:

    Methylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

    Phenylboronic acid: Known for its applications in the development of sensors and as a building block in organic synthesis.

    Butylboronic acid: Similar in structure but with different reactivity and applications.

Compared to these compounds, pentyldihydroxyborane offers unique advantages in terms of its solubility, reactivity, and versatility in various chemical reactions and applications.

Properties

IUPAC Name

pentylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWPXVJNCQKYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326166
Record name n-Pentylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4737-50-2
Record name B-Pentylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4737-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentaneboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4737-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-Pentylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PENTANEBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP8AMD5MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.